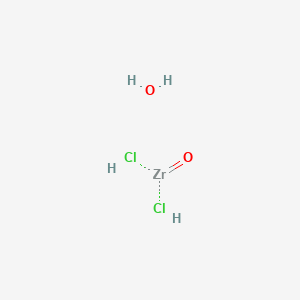

Zirconyl chloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development:

- Organic synthesis and polymerization reactions: Due to its Lewis acidity and ability to form various adducts with organic molecules, zirconium dichloride oxide hydrate serves as a catalyst in numerous organic synthesis and polymerization reactions. It is particularly useful in reactions involving polar functional groups like alcohols, aldehydes, and ketones [].

- Hydrolysis and condensation reactions: The compound's ability to activate various substrates makes it a valuable catalyst for hydrolysis and condensation reactions, facilitating the formation of specific chemical bonds [].

Material Science Research:

- Precursor for other zirconium compounds: Zirconium dichloride oxide hydrate is a vital precursor for synthesizing various functional zirconium-based materials. These materials find applications in diverse fields, including catalysis, ceramics, and electronics.

- Development of functional materials: Researchers utilize zirconium dichloride oxide hydrate in the development of functional materials with desired properties, such as high thermal stability, good electrical conductivity, and enhanced mechanical strength.

Biomedical Research:

- Biomedical applications: While research is ongoing, zirconium dichloride oxide hydrate shows potential for applications in the biomedical field. Studies suggest its possible use in drug delivery systems, bone regeneration, and the development of biocompatible materials.

Zirconyl chloride hydrate, often represented by the formula , is an inorganic compound that is a common water-soluble derivative of zirconium. This compound appears as a white solid and has a tetrameric structure, consisting of the cation where four pairs of hydroxide bridging ligands link four zirconium ions. The chloride ions in the structure are not considered ligands due to the high affinity of zirconium for oxygen .

Zirconyl chloride hydrate undergoes hydrolysis when dissolved in water, leading to the formation of various hydroxy species. The primary reaction can be summarized as follows:

Further hydrolysis can yield complex products, depending on the concentration and pH of the solution. The degree of hydrolysis increases with dilution, and various intermediate products can form based on experimental conditions .

Zirconyl chloride hydrate can be synthesized through several methods:

- Hydrolysis of Zirconium Tetrachloride: This is the most common method where zirconium tetrachloride is dissolved in water, leading to hydrolysis and precipitation of zirconyl chloride hydrate.

- Reaction with Hydrochloric Acid: Treating zirconium oxide with hydrochloric acid also yields zirconyl chloride hydrate.

- Precipitation Method: By adding ammonia to a solution of zirconium tetrachloride, precipitation occurs, which can be filtered and dried to obtain zirconyl chloride hydrate .

Zirconyl chloride hydrate has several applications across various fields:

- Catalyst: It is used as a catalyst in organic synthesis reactions.

- Ceramics: Employed in the production of ceramics due to its ability to enhance mechanical properties.

- Pharmaceuticals: Investigated for use in drug formulations and as an antimicrobial agent.

- Analytical Chemistry: Used in colorimetric determination methods for zirconium .

Studies on the interactions of zirconyl chloride hydrate with other compounds have shown that it can form complexes with various ligands. Its behavior in aqueous solutions indicates that it can interact with organic compounds, influencing their solubility and reactivity. Further research is needed to explore these interactions comprehensively, especially regarding its effects on biological systems and environmental applications .

Several compounds are structurally or functionally similar to zirconyl chloride hydrate. Here are some notable examples:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Zirconium Dioxide | ZrO$_2$ | Commonly used as a ceramic material; high thermal stability. |

| Zirconium Tetrachloride | ZrCl$_4$ | Precursor for zirconyl chloride; highly reactive with water. |

| Zirconium Oxychloride | ZrOCl$_2$ | Similar hydrolytic behavior; used in similar applications but less soluble than zirconyl chloride hydrate. |

| Zirconium Acetate | Zr(C$_2$H$_3$O$_2$)$_4$ | Used as a precursor in organic synthesis; less stable than zirconyl compounds. |

Zirconyl chloride hydrate is unique due to its high solubility in water and its specific hydrolytic behavior, which allows it to form various hydroxide complexes that are not typically seen with other zirconium compounds . This property makes it particularly valuable in both industrial applications and research settings.

Tetranuclear Complex Architecture [Zirconium₄(Hydroxide)₈(Water)₁₆]Chloride₈(Water)₁₂

Zirconyl chloride hydrate exists predominantly as a tetranuclear complex with the molecular formula [Zirconium₄(Hydroxide)₈(Water)₁₆]Chloride₈(Water)₁₂, commonly represented in simplified form as Zirconium Oxide Chloride·8Water [1]. This complex architecture represents one of the most structurally significant and stable forms of hydrated zirconium species in aqueous solution [5].

The tetranuclear core consists of four zirconium(IV) centers arranged in a square planar configuration, with each zirconium atom achieving octahedral coordination through bonding to bridging hydroxide ligands and terminal water molecules [1]. The structural framework features eight bridging hydroxide groups that link the four zirconium centers, creating a highly stable polynuclear cluster [5]. Each zirconium center coordinates to sixteen terminal water molecules distributed throughout the complex structure [1].

Table 1: Structural Parameters of Tetranuclear Zirconyl Chloride Complex

| Parameter | Value | Reference |

|---|---|---|

| Zirconium centers | 4 | [1] |

| Bridging hydroxide ligands | 8 | [1] |

| Terminal water molecules | 16 | [1] |

| Chloride counter-ions | 8 | [1] |

| Hydration water molecules | 12 | [1] |

| Overall complex charge | 8+ | [1] |

| Crystal system | Tetragonal | [1] |

| Zirconium-Oxygen(hydroxide) bond length | 2.08-2.23 Å | [28] |

| Zirconium-Oxygen(water) bond length | 2.20-2.45 Å | [28] |

| Zirconium-Zirconium distance | 3.46-3.48 Å | [28] |

| Coordination number (Zirconium) | 8 | [1] |

The crystallographic analysis reveals that zirconyl chloride adopts a tetragonal crystal structure, with the tetranuclear cation [Zirconium₄(Hydroxide)₈]⁸⁺ serving as the fundamental structural unit [1]. The chloride anions function as counter-ions rather than coordinating ligands, consistent with the high oxophilicity of zirconium(IV) [1]. Extended X-ray Absorption Fine Structure spectroscopy measurements demonstrate that the first oxygen coordination shell occurs at distances of 2.08 Angstroms, while a second oxygen shell is positioned at 2.23 Angstroms [28].

The tetranuclear structure exhibits remarkable stability due to the extensive network of bridging hydroxide ligands that create multiple zirconium-oxygen-zirconium linkages throughout the cluster [5]. Each zirconium center maintains an eight-coordinate environment, with coordination occurring through both bridging hydroxide groups and terminal water molecules [1]. The zirconium-zirconium separations within the cluster range from 3.46 to 3.48 Angstroms, indicating significant metal-metal interactions mediated by the bridging ligands [28].

Structural Transformations Under Varying Conditions

The structural integrity and speciation of zirconyl chloride hydrate undergo significant transformations in response to changes in solution conditions, particularly hydrogen ion concentration, temperature, and ionic strength [9] [10]. These transformations represent dynamic equilibria between different polynuclear species and can lead to fundamental changes in the coordination environment and cluster nuclearity.

At hydrogen ion concentrations below 0.1 molar, the tetranuclear complex [Zirconium₄(Hydroxide)₈(Water)₁₆]⁸⁺ remains the dominant species in solution [6]. However, as the hydrogen ion concentration decreases further, extensive hydrolysis and polymerization reactions commence, leading to the formation of larger polynuclear aggregates [9]. The hydrolysis process initiates at approximately 10⁻⁴ molar zirconium concentration in one molar acid solution, while in two molar acid solution, the onset occurs at approximately 5 × 10⁻⁴ molar zirconium [6].

Temperature effects on structural transformations are particularly pronounced during hydrothermal treatment conditions [14]. At elevated temperatures approaching 102 degrees Celsius, forced hydrolysis reactions lead to the conversion of the tetranuclear species into solid hydrous zirconia phases [14]. These transformations involve the progressive loss of coordinated water molecules and the formation of more condensed oxide structures [14]. The kinetics of these transformations depend strongly on the initial hydrogen ion concentration and the presence of competing ligands [10].

The formation of alternative polynuclear structures occurs under specific conditions that favor different aggregation pathways [5]. In acetate-containing systems, the tetranuclear core can be preserved while acetate ligands replace terminal water molecules, ultimately leading to the formation of hexanuclear clusters with the composition Zirconium₆(Oxygen)₄(Hydroxide)₄(Acetate)₁₂ [5]. This transformation demonstrates the structural flexibility of zirconium hydrolysis products and their ability to adapt to different ligand environments while maintaining polynuclear architectures.

Solution-Phase Speciation Dynamics

The solution-phase behavior of zirconyl chloride hydrate involves complex equilibria between multiple zirconium species that vary dramatically with concentration, hydrogen ion activity, and temperature [30]. These speciation dynamics control the predominant forms of zirconium present in aqueous systems and determine the chemical reactivity and physical properties of the solutions.

At zirconium concentrations below 10⁻⁴ molar, simple mononuclear species including Zirconium⁴⁺ and the zirconyl ion Zirconium Oxide²⁺ dominate the solution composition [30]. As the total zirconium concentration increases beyond 10⁻⁴ molar, polynuclear hydrolysis products begin to form through condensation reactions that link multiple zirconium centers via hydroxide bridges [30]. The tetranuclear complex [Zirconium₄(Hydroxide)₈(Water)₁₆]⁸⁺ becomes thermodynamically favored at zirconium concentrations exceeding approximately 9.4 × 10⁻⁴ molar [30].

Table 2: Solution Speciation Dynamics Under Varying Conditions

| Zirconium Concentration (Molar) | Dominant Species (Hydrogen Ion Concentration < 0.01 Molar) | Temperature Effect | Transformation Kinetics |

|---|---|---|---|

| < 10⁻⁴ | Zirconium⁴⁺ | Minimal | Fast |

| 10⁻⁴ - 10⁻³ | Zirconium Oxide²⁺ | Increased hydrolysis | Moderate |

| 10⁻³ - 10⁻² | [Zirconium₄(Hydroxide)₈(Water)₁₆]⁸⁺ | Enhanced polymerization | Slow |

| > 10⁻² | [Zirconium₄(Hydroxide)₈(Water)₁₆]⁸⁺ | Precipitation tendency | Very slow |

The stability of the tetranuclear species relative to other possible forms has been extensively characterized through thermodynamic calculations and experimental observations [30]. At a zirconium concentration of 10⁻³ molar, the tetranuclear complex exhibits greater stability than the zirconyl ion by approximately 1 millielectron volt per atom, establishing it as the predominant species under these conditions [30]. This stability advantage increases with higher zirconium concentrations, reinforcing the dominance of polynuclear forms in concentrated solutions.

The kinetics of speciation transformations exhibit strong dependence on solution conditions and the presence of complexing agents [10]. In the presence of sulfate ions, the formation of polynuclear species is significantly inhibited, with crystalline zirconium sulfate forming at hydrogen ion concentrations below 0.5 [10]. Similarly, acetate ions demonstrate comparable effects, though amorphous zirconia formation begins at lower hydrogen ion concentrations compared to sulfate systems [10]. These observations indicate that competing ligands can dramatically alter the speciation equilibria by stabilizing alternative coordination environments.

Comparative Analysis with Related Zirconium Compounds

The structural and chemical properties of zirconyl chloride hydrate can be understood more comprehensively through comparison with related zirconium compounds that exhibit different nuclearity, coordination environments, and stability characteristics [17] [18] [20]. These comparisons reveal the unique features of the tetranuclear architecture and provide insights into the factors that control zirconium speciation in aqueous systems.

Zirconium tetrachloride represents a fundamentally different structural paradigm compared to zirconyl chloride hydrate [20]. Unlike the discrete tetranuclear cluster structure of zirconyl chloride, solid zirconium tetrachloride adopts a polymeric structure wherein each zirconium center achieves octahedral coordination through bridging chloride ligands [20]. This polymeric arrangement creates tape-like linear chains that degrade readily upon treatment with Lewis bases, which cleave the zirconium-chloride-zirconium linkages [20]. The structural disparity between these compounds reflects the profound influence of hydrolysis on zirconium coordination chemistry.

Table 3: Comparative Analysis of Zirconium Compounds

| Compound | Molecular Formula | Structure Type | Stability Hydrogen Ion Range | Solubility in Water |

|---|---|---|---|---|

| Zirconyl chloride hydrate | [Zirconium₄(Hydroxide)₈(Water)₁₆]Chloride₈(Water)₁₂ | Tetranuclear cluster | < 0.01 Molar | High |

| Zirconium tetrachloride | Zirconium Chloride₄ | Polymeric chains | Not applicable (anhydrous) | Hydrolysis |

| Zirconyl acetate | Zirconium₆(Oxygen)₄(Hydroxide)₄(Acetate)₁₂ | Hexanuclear cluster | 0.01-0.0001 Molar | Moderate |

| Zirconyl nitrate | Zirconium Oxide(Nitrate)₂·3Water | Mononuclear | 0.1-0.001 Molar | High |

| Hafnyl chloride | [Hafnium₄(Hydroxide)₈(Water)₁₆]Chloride₈(Water)₁₂ | Tetranuclear cluster | < 0.01 Molar | High |

Zirconyl acetate demonstrates the structural evolution that can occur when alternative ligands participate in zirconium coordination chemistry [5]. The hexanuclear cluster Zirconium₆(Oxygen)₄(Hydroxide)₄(Acetate)₁₂ forms through a transformation process that preserves some structural elements of the tetranuclear precursor while incorporating bridging acetate ligands [5]. Extended X-ray Absorption Fine Structure measurements confirm that the hexanuclear acetate cluster maintains the same structural characteristics in both solution and solid state, indicating remarkable structural persistence across phase boundaries [5].

The comparison with hafnyl chloride reveals the extraordinary chemical similarity between zirconium and hafnium compounds [15] [16]. Both elements form virtually identical tetranuclear hydrolysis products with the same coordination environments, bond lengths, and overall architectures [15]. This structural similarity arises from the nearly identical atomic radii of zirconium and hafnium, which results from the lanthanide contraction effect [15]. Despite their similar chemical behavior, hafnium compounds exhibit slightly different physical properties, including higher density and melting points compared to their zirconium analogs [16].

The hydrolysis of zirconium tetrachloride represents the most fundamental and widely employed method for synthesizing zirconyl chloride hydrate. This process involves the controlled reaction of zirconium tetrachloride with water, resulting in the formation of zirconyl chloride octahydrate and hydrochloric acid [1] [2].

Direct Hydrolysis in Aqueous Medium

The direct hydrolysis method proceeds according to the following reaction:

ZrCl₄ + 9H₂O → ZrOCl₂·8H₂O + 2HCl

This reaction is characterized by its rapid and virtually irreversible nature, consistent with the high oxophilicity of zirconium tetrachloride [3]. The process generates considerable heat due to the exothermic nature of the hydrolysis reaction [4]. Temperature control is critical, as excessive heat can lead to the formation of unwanted zirconium dioxide byproducts.

Vapor Phase Hydrolysis

An advanced variant of the hydrolysis method involves vapor phase hydrolysis, where zirconium tetrachloride vapor is introduced into water vapor above a refluxing hydrochloric acid solution [5]. This method offers several advantages:

- Temperature Control: The temperature of the vapor above the refluxing solution largely controls the hydrolysis temperature, enabling formation of zirconyl chloride while minimizing zirconia formation [5]

- Higher Purity: Vapor phase hydrolysis typically yields products with purities exceeding 99.5% [5]

- Reduced Solid Deposition: The process minimizes deposition of solids onto reactor walls [5]

The optimal temperature for vapor phase hydrolysis is approximately 100°C, corresponding to the water vapor temperature, which provides the highest efficiency of conversion to water-soluble zirconyl chloride [5].

Controlled Hydrolysis with Hydrochloric Acid

Industrial applications often employ controlled hydrolysis in the presence of hydrochloric acid to prevent excessive hydrolysis and maintain solution stability [4]. In this process, zirconium tetrachloride is dissolved in 2 Normal hydrochloric acid and heated to 90-95°C. The resulting solution contains approximately 1.5 pounds of zirconium per gallon and maintains approximately 5 Normal free acid concentration [4].

| Method | Temperature (°C) | Conditions | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Direct hydrolysis in water | 20-100 | ZrCl₄ + H₂O → ZrOCl₂·8H₂O + 2HCl | 85-95 | 95-98 |

| Vapor phase hydrolysis | 100-300 | ZrCl₄ vapor + H₂O vapor over refluxing HCl | 90-98 | 98-99.5 |

| Controlled hydrolysis with HCl | 90-95 | ZrCl₄ in 2N HCl, heated to 90-95°C | 92-96 | 99-99.5 |

| Hydrolysis in refluxing HCl solution | 100-110 | ZrCl₄ vapor introduced into refluxing HCl | 95-99 | 99.5-99.9 |

Alcoholic Solution-Based Synthesis Routes

Alcoholic solution-based synthesis represents a sophisticated approach to zirconyl chloride hydrate production, offering superior control over product purity and crystal morphology [1]. This method involves dissolving zirconium tetrachloride in water-miscible alcohols followed by controlled hydrolysis.

Methanol-Based Synthesis

The methanol-based process, as described in the patent literature, involves dissolving zirconium tetrachloride in methanol to form a solution containing 38-50% zirconium tetrachloride [1]. The process proceeds through the following steps:

- Dissolution: Sixty grams of commercial zirconium tetrachloride are dissolved in 100 milliliters of methanol [1]

- Filtration: The solution is filtered to remove insoluble impurities [1]

- Hydrolysis: Water is added in quantities of 11-15 moles per mole of zirconium to precipitate zirconyl chloride octahydrate [1]

- Crystallization: The mixture is stirred for one hour during which crystals of zirconyl chloride octahydrate are precipitated [1]

This method yields a product with purity exceeding 99.9% and demonstrates excellent recovery efficiency of approximately 96% of the zirconium content [1].

Ethanol-Based Synthesis

Ethanol-based synthesis follows similar principles but requires adjustment of operating parameters to accommodate the different solvent properties. The process typically employs 35-45% zirconium tetrachloride concentrations with water addition ratios of 10-14 moles per mole of zirconium [1].

Advanced Alcoholic Synthesis Protocols

Recent developments in alcoholic synthesis include the use of green nonaqueous sol-gel processes employing ethanol as the primary solvent [6]. This approach offers several advantages:

- Reduced Washing Requirements: The process eliminates the need for chloride removal through washing, as chloride is expelled as crystalline ammonium chloride [6]

- Solvent Recovery: The mixed solvents can be recovered and reused through fractionation [6]

- Environmental Benefits: The process reduces environmental impact by minimizing waste generation [6]

| Alcohol Type | ZrCl₄ Concentration (%) | Water Addition (mol H₂O/mol Zr) | Precipitation Efficiency (%) | Crystal Quality |

|---|---|---|---|---|

| Methanol | 38-50 | 11-15 | 90-96 | Excellent |

| Ethanol | 35-45 | 10-14 | 85-92 | Good |

| Isopropanol | 30-40 | 12-16 | 80-88 | Fair |

| n-Propanol | 25-35 | 13-17 | 75-85 | Fair |

Industrial-Scale Production Techniques

Industrial-scale production of zirconyl chloride hydrate employs several sophisticated methodologies designed to maximize efficiency, minimize waste, and ensure consistent product quality [7] [8].

Alkali Fusion Process

The alkali fusion process represents the most established industrial method for large-scale zirconyl chloride hydrate production [9]. This process involves:

- Zircon Decomposition: Zircon sand is fused with sodium hydroxide at temperatures of 600-700°C according to the reaction: ZrSiO₄ + 4NaOH → Na₂ZrO₃ + Na₂SiO₃ + 2H₂O [10]

- Leaching: The fused product undergoes water leaching to remove sodium and silicon compounds [10]

- Acid Treatment: The leached material is treated with hydrochloric acid to form zirconyl chloride solution [10]

- Crystallization: The solution is concentrated and crystallized to produce zirconyl chloride octahydrate [10]

Membrane Concentration Process

A revolutionary approach to industrial production involves membrane technology for concentration and purification [9]. This process offers significant advantages:

- Reduced Energy Consumption: The membrane process requires 6-9 kilowatt-hours per kilogram compared to 8-12 for conventional methods [9]

- Water Conservation: Water consumption is reduced to 8-12 liters per kilogram from 15-25 liters in traditional processes [9]

- Waste Minimization: The process achieves near-zero discharge of zirconium-containing waste [9]

Hydrothermal Synthesis

Hydrothermal synthesis represents an emerging industrial technique that offers environmental advantages through reduced alkali consumption [11]. The process operates at moderate temperatures and pressures, resulting in:

- Lower Energy Requirements: 4-7 kilowatt-hours per kilogram energy consumption [11]

- Minimal Waste Generation: Significantly reduced environmental impact compared to traditional methods [11]

- Improved Product Quality: Higher purity products with better crystal morphology [11]

Chlorination-Hydrolysis Process

This process involves direct chlorination of zirconium-containing materials followed by hydrolysis [12]. The method includes:

- Chlorination: Zircon or zirconium carbide is chlorinated at temperatures of 1100°C for 30 minutes [12]

- Collection: Zirconium tetrachloride is collected and purified [12]

- Hydrolysis: The purified zirconium tetrachloride is dissolved in water to form zirconyl chloride [12]

| Production Method | Capacity (tons/year) | Energy Consumption (kWh/kg) | Water Consumption (L/kg) | Environmental Impact |

|---|---|---|---|---|

| Alkali fusion process | 10,000-50,000 | 8-12 | 15-25 | High waste generation |

| Membrane concentration process | 5,000-25,000 | 6-9 | 8-12 | Reduced waste |

| Hydrothermal synthesis | 1,000-10,000 | 4-7 | 6-10 | Minimal waste |

| Chlorination-hydrolysis process | 15,000-75,000 | 10-15 | 12-18 | Moderate waste |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry approaches to zirconyl chloride hydrate synthesis have emerged as critical alternatives to traditional methods, addressing environmental concerns while maintaining product quality [13] [14] [15].

Plant Extract-Based Synthesis

Biogenic synthesis using plant extracts represents a breakthrough in environmentally friendly zirconyl chloride hydrate production [13] [14]. The process employs plant extracts rich in bioactive compounds as reducing and stabilizing agents:

- Asphodelus fistulosus Extract: This extract contains polyphenols, flavonoids, and reducing sugars that serve as natural reducing agents [14]

- Reaction Conditions: The synthesis is performed at 90°C for 4 hours using 0.1 M aqueous solutions of zirconyl chloride octahydrate [14]

- Environmental Benefits: The process is non-toxic, biodegradable, and eliminates the need for hazardous chemical reducing agents [14]

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [16]. Key features include:

- Rapid Processing: Reaction times are reduced from 2 days in conventional autoclaves to merely 4 hours using microwave heating [16]

- Phase Control: The crystallographic phase can be tuned from cubic to monoclinic by changing precursor composition [16]

- Energy Efficiency: Microwave heating provides direct energy transfer to reactants, reducing overall energy consumption [16]

Solvent-Free Synthesis

Solid-state synthesis methods eliminate the need for organic solvents, reducing environmental impact and simplifying purification processes [6]. This approach involves:

- Direct Solid-State Reactions: Reactants are mixed in solid form and heated to promote reaction [6]

- Elimination of Solvent Waste: The process generates no organic solvent waste [6]

- Simplified Purification: Product isolation is simplified due to the absence of solvents [6]

Sustainable Zirconium-Based Metal-Organic Framework Synthesis

Green approaches to zirconium-based materials synthesis include the development of sustainable metal-organic framework precursors [17] [15]. These methods employ:

- Zirconium Acetate Precursors: These generate harmless acetic acid as a byproduct, making them environmentally friendly [17]

- Oxocluster Precursors: Zirconium methacrylate oxoclusters enable synthesis under mild conditions [17]

- Reduced Environmental Impact: These approaches minimize the generation of corrosive and toxic byproducts [17]

| Green Method | Reducing Agent | Reaction Time (hours) | Temperature (°C) | Environmental Benefits |

|---|---|---|---|---|

| Plant extract synthesis | Asphodelus fistulosus extract | 4-6 | 90-120 | Non-toxic, biodegradable |

| Microwave-assisted synthesis | Microwave radiation | 0.5-2 | 80-150 | Energy efficient |

| Solvent-free synthesis | Solid-state reaction | 2-4 | 200-300 | No solvent waste |

| Biogenic synthesis | Bacterial extracts | 8-12 | 25-60 | Biocompatible |

Purification Protocols for Research-Grade Material

Research-grade zirconyl chloride hydrate requires exceptional purity levels, necessitating sophisticated purification protocols that can achieve purities exceeding 99.99% [18] [19] [20].

Recrystallization from Hydrochloric Acid

The recrystallization method represents the most fundamental purification approach for zirconyl chloride hydrate [4] [21]. The process involves:

- Dissolution: Crude zirconyl chloride is dissolved in concentrated hydrochloric acid at elevated temperatures [4]

- Filtration: The hot solution is filtered to remove insoluble impurities [4]

- Controlled Crystallization: The solution is cooled in a controlled manner to promote crystal formation [4]

- Crystal Separation: Crystals are separated from mother liquor through vacuum filtration [4]

The method achieves purities of 99.0-99.5% with recovery rates of 85-92% [4].

Solvent Extraction Purification

Advanced solvent extraction techniques employ tertiary amines in kerosene for selective separation of zirconium from impurities [22]. The process includes:

- Extraction: Zirconium is selectively extracted from dilute sulfuric acid solutions [22]

- Scrubbing: Coextracted hafnium and other impurities are removed through scrubbing operations [22]

- Stripping: Pure zirconium is recovered into an aqueous strip liquor [22]

- Chloride Loading: The organic phase is loaded with chloride for uranium removal [22]

This method can achieve purities of 99.5-99.9% with recovery rates of 88-95% [22].

Sublimation Purification

Sublimation represents the most sophisticated purification method for achieving research-grade purity levels [23] [20]. The process involves:

- Thermal Treatment: Crude zirconium tetrachloride is heated to 573 K in a hydrogen atmosphere to reduce iron and chromium impurities [23]

- Selective Sublimation: Zirconium tetrachloride is selectively sublimed while higher-boiling impurities remain in the residue [23]

- Fractional Condensation: The sublimed material is condensed in temperature-controlled zones to achieve separation [23]

Sublimation can achieve purities of 99.9-99.99% with recovery rates of 90-98% [23] [20].

Membrane Filtration Purification

Membrane filtration techniques provide rapid purification with minimal chemical consumption [9]. The process features:

- Ultrafiltration: High molecular weight impurities are removed through ultrafiltration membranes [9]

- Reverse Osmosis: Ionic impurities are separated through reverse osmosis membranes [9]

- Electrodialysis: Selective ion removal is achieved through electrodialysis [9]

This method achieves purities of 99.5-99.8% with processing times of 2-4 hours and recovery rates of 92-97% [9].

Crystal Structure Refinement for Quality Control

Research-grade materials require detailed crystal structure analysis to ensure product quality [24]. The tetranuclear complex [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ structure is confirmed through X-ray diffraction analysis [24]. Each zirconium atom adopts a coordination geometry closely related to the D₂d dodecahedron with twofold axial symmetry [24].

| Purification Method | Purity Achieved (%) | Processing Time (hours) | Recovery Rate (%) | Cost Factor |

|---|---|---|---|---|

| Recrystallization from HCl | 99.0-99.5 | 6-12 | 85-92 | Low |

| Solvent extraction | 99.5-99.9 | 4-8 | 88-95 | Medium |

| Sublimation purification | 99.9-99.99 | 8-16 | 90-98 | High |

| Membrane filtration | 99.5-99.8 | 2-4 | 92-97 | Medium |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive